Aldose reductase-IN-1 is classified as a small molecule inhibitor. It is derived from synthetic organic chemistry efforts aimed at discovering effective aldose reductase inhibitors. The compound's structure and activity have been explored in various studies, highlighting its potential in pharmacological applications against diabetes-related disorders.
The synthesis of aldose reductase-IN-1 typically involves several organic chemistry techniques, including:
For example, in one study, several spiro-oxazolidinone derivatives were synthesized and evaluated for their aldose reductase inhibitory activity, demonstrating varying degrees of efficacy with IC50 values in the micromolar range .
The molecular structure of aldose reductase-IN-1 can be analyzed through various spectroscopic methods. Key structural features include:
The structural data obtained from X-ray crystallography or computational modeling provides critical information about the spatial arrangement of atoms within the compound.
Aldose reductase-IN-1 engages in specific chemical interactions with aldose reductase that inhibit its enzymatic activity. The primary reactions involve:
Detailed kinetic studies often reveal how variations in concentration affect the rate of reaction between aldose reductase-IN-1 and the enzyme.
The mechanism by which aldose reductase-IN-1 inhibits aldose reductase involves several steps:
The detailed mechanism often varies based on the protonation state of key residues within the enzyme's active site .
Aldose reductase-IN-1 exhibits several notable physical and chemical properties:
Analytical methods such as thermal gravimetric analysis may also be employed to assess thermal stability.
Aldose reductase-IN-1 has significant potential applications in scientific research and clinical settings:
Aldose reductase (AR; AKR1B1; EC 1.1.1.21) is a monomeric, cytosolic enzyme belonging to the aldo-keto reductase superfamily. It has a molecular weight of approximately 35–37 kDa and folds into a distinctive (α/β)8-barrel structure with a hydrophobic NADPH-binding domain at its core [1] [4] [10]. This structural motif positions the catalytic site for efficient hydride transfer from the cofactor NADPH to carbonyl substrates. AR exhibits broad substrate specificity, catalyzing the reduction of various aldehydes, including glucose, methylglyoxal, and lipid peroxidation-derived aldehydes like 4-hydroxynonenal (4-HNE) [1] [3]. Kinetic analyses reveal significant variation in substrate affinity (Km) and catalytic efficiency (kcat/Km) (Table 1).
Table 1: Kinetic Parameters of Human Aldose Reductase for Select Substrates
Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (M⁻¹ min⁻¹) | Significance |
---|---|---|---|---|
Glucose | 68,000 | 0.15 | 9.1 x 10² | Polyol pathway entry |
Galactose | 21,000 | 222 | 10.57 | Galactitol accumulation in cataracts |
4-HNE | 22 | 102 | 4.6 x 10⁶ | Detoxification of lipid peroxidation product |
Methylglyoxal | 8 | 142 | 1.8 x 10⁷ | Detoxification of reactive dicarbonyl |
Acrolein | 800 | 37.6 | 47 | Detoxification of cytotoxic aldehyde |
The human AR gene (AKR1B1) is located on chromosome 7q35 and comprises 10 exons spanning ~18 kb. Its promoter region contains osmotic response elements (OreA, OreB, OreC), a TATA box, and a CCAAT box, enabling regulation by hyperglycemia and oxidative stress [4] [10]. Notably, polymorphisms in AKR1B1, particularly the (AC)23 ("Z-2") microsatellite and C(-106)T SNP, are strongly associated with increased AR expression and susceptibility to diabetic retinopathy, nephropathy, and cardiovascular complications [4] [6].
Under normoglycemic conditions, only ~3% of cellular glucose enters the polyol pathway. However, chronic hyperglycemia dramatically increases flux through this pathway—up to 30% or more in tissues like nerves, retina, kidney, and vasculature where AR is abundant (e.g., renal Henle’s loop, collecting tubules, lens epithelium, retinal pericytes) [1] [8] [10]. AR catalyzes the rate-limiting first step: reduction of glucose to sorbitol using NADPH as a cofactor. Sorbitol dehydrogenase (SDH) then converts sorbitol to fructose, utilizing NAD⁺ and producing NADH [2] [10].
This pathway has three major metabolic consequences:
Beyond glucose metabolism, AR plays a paradoxical role in redox homeostasis. It detoxifies lipid peroxidation-derived aldehydes (e.g., 4-HNE, acrolein) and their glutathione conjugates (GS-HNE), acting as a cytoprotective antioxidant enzyme [1] [3]. However, under hyperglycemia, AR’s primary role shifts toward sorbitol production, exacerbating NADPH depletion and oxidative burden.
Critically, AR is a key modulator of inflammatory signaling cascades:
Thus, AR sits at a critical nexus linking metabolic dysregulation, oxidative stress, and inflammation—processes fundamental to diabetic tissue injury.
Sustained AR hyperactivity is a major contributor to microvascular complications of diabetes:
Table 2: Major Classes of Aldose Reductase Inhibitors (ARIs) and Key Examples
Chemical Class | Representative Inhibitors | Development Status | Key References |
---|---|---|---|
Carboxylic Acids | Epalrestat, Tolrestat, Zenarestat, Alrestatin | Epalrestat marketed (Japan, India); Others clinical/preclinical | [1] [6] [9] |
Spirohydantoins | Sorbinil, Fidarestat (SNK-860) | Clinical trials (Phases II/III) | [1] [9] |
Flavonoids | Quercetin, Hesperidin, Resveratrol | Preclinical/Natural Products | [1] [6] |
Spiroimides/Succinimides | Ranirestat (AS-3201), Zopolrestat | Clinical trials (Phases II/III) | [1] [6] |
Acetic Acid Derivatives | Ponalrestat | Discontinued (Clinical trials) | [1] |
Pyrazino-Pyridazines | Aldose reductase-IN-1 (AT-001, Caficrestat) | Preclinical/Investigational | [5] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7